molecular formula C11H10BrClO2 B2428903 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid CAS No. 2355245-16-6

3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B2428903
CAS No.: 2355245-16-6
M. Wt: 289.55
InChI Key: BTSVZVHBCKZPRA-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H10BrClO2 It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a 5-bromo-2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-chlorobenzyl chloride with cyclobutanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced purification methods, including recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid
  • 3-(4-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid

Uniqueness

3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO2/c12-8-1-2-10(13)9(5-8)6-3-7(4-6)11(14)15/h1-2,5-7H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSVZVHBCKZPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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